2-[(1H-indol-3-ylacetyl)amino]-2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[(1H-indol-3-ylacetyl)amino]-2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-indol-3-ylacetyl)amino]-2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized by reacting indole-3-acetic acid with an appropriate amine under dehydrating conditions using reagents such as N,N’-dicyclohexylcarbodiimide.
Acylation Reaction: The indole derivative is then acylated with 4-methylphenylacetyl chloride in the presence of a base such as triethylamine to form the intermediate product.
Coupling Reaction: The final step involves coupling the intermediate with 4-(propan-2-yl)aniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-indol-3-ylacetyl)amino]-2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2-[(1H-indol-3-ylacetyl)amino]-2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Pharmacology: It is investigated for its potential effects on various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1H-indol-3-ylacetyl)amino]-2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
2-[(1H-indol-3-ylacetyl)amino]-2-(4-methylphenyl)-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C28H29N3O2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
2-[[2-(1H-indol-3-yl)acetyl]amino]-2-(4-methylphenyl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O2/c1-18(2)20-12-14-23(15-13-20)30-28(33)27(21-10-8-19(3)9-11-21)31-26(32)16-22-17-29-25-7-5-4-6-24(22)25/h4-15,17-18,27,29H,16H2,1-3H3,(H,30,33)(H,31,32) |
InChI Key |
YXEJCZYQMDRJOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)C(C)C)NC(=O)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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